molecular formula C34H35NO10S B1678789 雷洛昔芬-6-葡萄糖醛酸苷 CAS No. 174264-50-7

雷洛昔芬-6-葡萄糖醛酸苷

货号 B1678789
CAS 编号: 174264-50-7
分子量: 649.7 g/mol
InChI 键: MZPMSLSINDGEPM-WKRHDJAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .


Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-Glucuronide . A bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up for the synthesis .


Molecular Structure Analysis

The molecular formula of Raloxifene 6-Glucuronide is C34H35NO10S . The compound has a molecular weight of 649.7 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid .


Chemical Reactions Analysis

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM .


Physical And Chemical Properties Analysis

Raloxifene 6-Glucuronide has a molecular weight of 649.7 g/mol . The compound’s structure includes five defined stereocentres .

科学研究应用

预防和治疗骨质疏松症

雷洛昔芬是一种选择性雌激素受体调节剂 (SERM),已获准用于绝经后妇女的骨质疏松症的预防和治疗。它对骨骼具有雌激素激动作用,有助于在大多数骨骼部位保持骨矿物质密度。研究表明,雷洛昔芬降低了绝经后妇女的骨形成标志物和骨吸收标志物的水平,有效地维持了骨骼健康,而没有与雌激素疗法相关的副作用 (Heringa,2003)

降低乳腺癌风险

雷洛昔芬因其在降低绝经后骨质疏松症妇女或风险增加的妇女患侵袭性乳腺癌风险中的作用而受到认可。它在乳腺组织中充当雌激素拮抗剂,提供保护作用而不刺激子宫组织,这与雌激素和一些其他疗法(如他莫昔芬)形成对比。这种双重作用——对骨骼健康有益,并降低乳腺癌风险——突出了其在绝经后妇女治疗干预中的独特地位 (Moen 和 Keating,2008)

心血管健康

除了对骨骼和乳腺癌的影响外,雷洛昔芬还显示出对心血管健康标志物的积极影响。它降低了血清中的低密度脂蛋白胆固醇和总胆固醇水平,而这些是心血管疾病的关键危险因素。这种有益的副作用进一步扩展了其在绝经后妇女中的应用,通过单一的治疗剂解决健康的多个方面 (Heringa,2003)

药代动力学和安全性

雷洛昔芬在口服后迅速吸收,但由于广泛的首过代谢,其生物利用度仅为 2%。它超过 95% 与血浆蛋白结合,其消除主要通过粪便排泄,在尿液中以葡萄糖醛酸苷结合物的形式排泄不到 6%。虽然雷洛昔芬与血栓栓塞事件的风险增加有关,但它不会显着增加子宫癌的风险,使其成为某些人群长期使用的更安全选择 (Heringa,2003)

安全和危害

Raloxifene is associated with an increased risk of deep vein thrombosis and pulmonary embolism . It is strongly advised that the risk-benefit ratio is considered before starting raloxifene therapy in women at risk of thromboembolic disease or strokes .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPMSLSINDGEPM-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 6-Glucuronide

CAS RN

174264-50-7
Record name Raloxifene 6-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE 6-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene 6-Glucuronide
Reactant of Route 2
Reactant of Route 2
Raloxifene 6-Glucuronide
Reactant of Route 3
Raloxifene 6-Glucuronide
Reactant of Route 4
Raloxifene 6-Glucuronide
Reactant of Route 5
Reactant of Route 5
Raloxifene 6-Glucuronide
Reactant of Route 6
Raloxifene 6-Glucuronide

Citations

For This Compound
69
Citations
T Du, R Sun, L Li, C Ebuzoeme, D Bui… - Journal of separation …, 2020 - Wiley Online Library
… and its major metabolites, raloxifene-6-glucuronide, raloxifene-4… 1.95–1000 nM for raloxifene-6-glucuronide, and raloxifene-4… , and 0.195 nM for raloxifene-6-glucuronide, …
BS Briggs, PJ Baker, MD Belvo, TD Black… - Journal of Industrial …, 1999 - academic.oup.com
… As an example, raloxifene-6-glucuronide (Table2, II) shows a NOE between H-1′ and H-5 and H-7 while raloxifene-27glucuronide (Table 2, III) shows a NOE between H-1′ and H-26/…
Number of citations: 0 academic.oup.com
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). The goal of the present study was …
Number of citations: 0 aacrjournals.org
J Trontelj, M Bogataj, J Marc, A Mrhar - Journal of Chromatography B, 2007 - Elsevier
… This paper describes the development and validation of a method for the detection of raloxifene (Ral) and its two glucuronide metabolites, raloxifene-6-glucuronide (M1) and raloxifene-4…
Number of citations: 0 www.sciencedirect.com
T Du, R Sun, I Etim, Z Zheng, D Liang, M Hu… - Pharmaceutical …, 2021 - Springer
… The major metabolites of raloxifene are raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4′-glucuronide (Ral-4′-G) (Fig. 1) mediated by different isoforms of glucuronosyltransferase …
Number of citations: 0 link.springer.com
JH Chang, P Yoo, T Lee, W Klopf… - Molecular …, 2009 - ACS Publications
… Ezetimibe, ezetimibe-glucuronide (EZG), MPA, MPA glucuronide (MPAG), raloxifene 4′-glucuronide (R4G) and raloxifene 6-glucuronide (R6G) were purchased from Toronto Research …
Number of citations: 0 pubs.acs.org
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… development and validation of a method for the simultaneous estimation of raloxifene (RAL) and its two active metabolites, raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide …
Number of citations: 0 hal.science
D Sun, NR Jones, M Andrea, P Lazarus - Cancer Research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4’-glucuronide (ral-4’-Gluc). The goal of the present study was to …
Number of citations: 0 aacrjournals.org
YJ Chae, DH Kim, HJ Lee, KW Sung, OJ Kwon… - … -European Journal of …, 2015 - Springer
… The metabolites of raloxifene, raloxifene-4′-glucuronide and raloxifene-6′-glucuronide, had little or no effect on Kv4.3. Coexpression of KChIP2 subunits did not alter the drug …
Number of citations: 0 link.springer.com
JA Dodge, CW Lugar, S Cho, LL Short, M Sato… - The Journal of steroid …, 1997 - Elsevier
… by co-injection with cold standards 1, 2, and raloxifene showed the product co-eluted with 2, but not 1 or raloxifene, indicating that the major product was the raloxifene-6glucuronide. To …
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。